molecular formula C15H18N2O4 B5611549 3,4-diethoxy-N-(5-methyl-3-isoxazolyl)benzamide

3,4-diethoxy-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No. B5611549
M. Wt: 290.31 g/mol
InChI Key: SWEHIJYMMZCQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound with potential interest in various fields of chemistry and pharmacology due to its unique structure and properties. Its synthesis, molecular structure, chemical reactions, and properties are central to understanding its applications and functionalities in scientific research.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves complex reactions that include acylation, reduction, and sometimes ring transformations. For example, a related compound, N-(5-amino-2,4-diethoxyphenyl)benzamide, was synthesized from 2,4-diethoxy-5-nitroaniline through acylation and reduction reactions, highlighting the intricate steps involved in synthesizing benzamide derivatives (Jin Ning-ren, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those related to this compound, is characterized by specific bond angles, planarity of rings, and intramolecular interactions. For instance, studies on related molecules have used X-ray diffraction and density functional theory (DFT) calculations to analyze their structure, revealing details such as lattice constants, bond angles, and the planarity of molecular components (S. Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives can be diverse, involving mechanisms like isomerization, addition reactions, and interactions with various reagents. An unexpected isomerization has been observed in some N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-1,1-diamines, suggesting complex chemical behavior under certain conditions (D. M. Argilagos et al., 1997).

properties

IUPAC Name

3,4-diethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-19-12-7-6-11(9-13(12)20-5-2)15(18)16-14-8-10(3)21-17-14/h6-9H,4-5H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEHIJYMMZCQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.